1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene is an organoselenium compound that features both tellurium and selenium atoms within its structure
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene typically involves multi-step organic reactions. One common method includes the reaction of 1-chloro-4-iodobenzene with 4-methoxyphenyltellurium trichloride, followed by the introduction of selenium through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and telluroxides.
Reduction: Reduction reactions can convert the compound to its corresponding selenides and tellurides.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, such as semiconductors and catalysts, due to the presence of selenium and tellurium.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene involves its interaction with molecular targets through the selenium and tellurium atoms. These atoms can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated through its ability to modulate the activity of enzymes and proteins involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene can be compared with similar compounds such as:
1-Chloro-4-methoxybenzene: Lacks selenium and tellurium, making it less versatile in redox reactions.
1-Chloro-4-methylbenzene: Similar structure but lacks the methoxy, tellanyl, and selanyl groups, limiting its applications.
4-Chloroanisole: Contains a methoxy group but lacks selenium and tellurium, reducing its potential in advanced material applications. The uniqueness of this compound lies in its combination of chlorine, methoxy, tellanyl, and selanyl groups, providing a versatile platform for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
87550-13-8 |
---|---|
Molekularformel |
C14H13ClOSeTe |
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
1-chloro-4-[(4-methoxyphenyl)tellanylmethylselanyl]benzene |
InChI |
InChI=1S/C14H13ClOSeTe/c1-16-12-4-8-14(9-5-12)18-10-17-13-6-2-11(15)3-7-13/h2-9H,10H2,1H3 |
InChI-Schlüssel |
YBESRKWQMFBVDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)[Te]C[Se]C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.